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Compound of Interest

Compound Name: OptoDArG

Cat. No.: B609761 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of OptoDArG, a photoswitchable

diacylglycerol (DAG) analog, for researchers, scientists, and drug development professionals.

The document details its chemical structure, synthesis, mechanism of action, and experimental

applications, with a focus on its role in modulating Transient Receptor Potential Canonical

(TRPC) channels.

Chemical Structure and Physicochemical Properties
OptoDArG is a synthetic diacylglycerol analog designed for photopharmacological

applications. It incorporates two azobenzene moieties within its acyl chains, which allows for

reversible control of its biological activity using light. The trans isomer is biologically inactive,

while the cis isomer mimics the endogenous second messenger diacylglycerol (DAG), leading

to the activation of DAG-sensitive proteins.

The key physicochemical properties of OptoDArG are summarized in the table below.
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Property Value Reference

Chemical Formula C43H52N4O5 [1][2]

Molecular Weight 704.91 g/mol [1][2]

CAS Number 2230617-93-1 [1]

Solubility Soluble in DMSO

Storage
Store at -20°C for long-term

use

Synthesis of OptoDArG
While a detailed, step-by-step synthesis protocol for OptoDArG is not publicly available in the

primary literature, its synthesis is based on the established chemistry of photoswitchable lipids,

particularly its precursor, PhoDAG-1. The synthesis involves the esterification of a glycerol

backbone with two custom-synthesized fatty acid analogs containing azobenzene

photoswitches.

The general synthetic approach for related photoswitchable diacylglycerols involves:

Synthesis of the Azobenzene-Containing Fatty Acid: This is the core of the photoswitch. The

synthesis typically involves a diazo coupling reaction to create the N=N double bond

characteristic of azobenzenes.

Protection of the Glycerol Backbone: To ensure selective esterification, the hydroxyl groups

of the glycerol backbone are protected.

Esterification: The protected glycerol is then reacted with the azobenzene-containing fatty

acid to form the diacylglycerol structure.

Deprotection: The protecting groups are removed from the glycerol backbone to yield the

final photoswitchable diacylglycerol.

OptoDArG is a modification of PhoDAG-1, featuring two arachidonic acid mimetic azobenzene

side chains, which enhances its efficacy in activating TRPC3 channels compared to its

predecessor.
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Mechanism of Action: Optical Control of TRPC
Channels
OptoDArG's mechanism of action revolves around its ability to undergo reversible

photoisomerization. This process allows for precise temporal and spatial control over the

activation of DAG-sensitive signaling pathways, most notably those involving TRPC channels.

Trans Isomer (Inactive State): In its thermodynamically stable trans configuration, OptoDArG
does not effectively bind to or activate DAG-sensitive proteins like TRPC channels. This is

the "off" state.

Cis Isomer (Active State): Upon irradiation with ultraviolet (UV) light (typically around 365

nm), the azobenzene moieties in OptoDArG undergo a conformational change to the cis

isomer. This bent conformation mimics the structure of endogenous DAG, allowing it to bind

to and activate TRPC channels, leading to cation influx and subsequent cellular responses.

This is the "on" state.

Reversion to the Trans State: The active cis isomer can be reverted to the inactive trans form

by irradiation with blue light (typically around 450 nm) or through thermal relaxation in the

dark. This deactivates the channels, providing a mechanism to terminate the signal.

The following diagram illustrates the signaling pathway of OptoDArG in activating TRPC3

channels.
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OptoDArG-mediated activation of TRPC3 channels.

Experimental Protocols and Quantitative Data
OptoDArG is a powerful tool for studying cellular signaling with high spatiotemporal resolution.

Below are typical experimental conditions and quantitative data derived from its use in cell-

based assays.

Typical Experimental Conditions
Parameter Value

Cell Line HEK293 cells expressing TRPC3

OptoDArG Concentration 20-30 µM

Activation Wavelength 365 nm (UV light)

Deactivation Wavelength 430-450 nm (Blue light)

Illumination Duration 10 seconds for activation/deactivation cycles

Recording Technique
Whole-cell patch-clamp electrophysiology,

Calcium imaging

Electrophysiological Data on TRPC3 Activation
The following table summarizes representative electrophysiological data for TRPC3 channel

activation by OptoDArG in HEK293 cells.

Parameter TRPC3-WT G652A Mutant Reference

OptoDArG

Concentration
30 µM 30 µM

Inward Current

Density at -90 mV

(pA/pF)

~ -25 ~ -100

Outward Current

Density at +70 mV

(pA/pF)

~ 20 ~ 75
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Note: The G652A mutation in TRPC3 has been shown to increase the channel's sensitivity to

OptoDArG.

Photophysical Properties of Azobenzene-Containing
Lipids
While specific photophysical data for OptoDArG is not readily available, the properties of

azobenzene-containing lipids in general provide a good approximation.

Property Typical Value Range

Molar Extinction Coefficient (trans, π-π)* 45,000 - 60,000 M⁻¹cm⁻¹

Quantum Yield (trans to cis) 0.1 - 0.25

Thermal Relaxation Half-life (cis to trans)
Minutes to hours (highly dependent on

environment)

Experimental Workflow
A typical experimental workflow for using OptoDArG to study TRPC channel activity is outlined

below.
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Preparation

Experiment

Data Analysis

1. Cell Culture
(e.g., HEK293 with TRPC3)

2. Transfection
(if necessary)

3. Incubation with OptoDArG
(e.g., 30 µM in the dark)

4. Establish Baseline Recording
(Patch-clamp or Ca²⁺ imaging)

5. UV Illumination (365 nm)
(Activate TRPC channels)

6. Record Cellular Response
(Cation influx)

7. Blue Light Illumination (450 nm)
(Deactivate TRPC channels)

8. Record Return to Baseline

9. Process and Analyze Data
(e.g., current density, fluorescence change)

10. Interpret Results

Click to download full resolution via product page

A typical experimental workflow using OptoDArG.
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Conclusion
OptoDArG is a valuable photopharmacological tool that offers precise optical control over

DAG-sensitive signaling pathways. Its robust and reversible activation of TRPC channels

makes it an ideal probe for dissecting the kinetics and molecular determinants of lipid-gated ion

channel function. This guide provides a foundational understanding of OptoDArG's chemical

properties and its application in cellular research. Further investigations into its detailed

synthesis and specific photophysical parameters will undoubtedly enhance its utility in the field

of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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